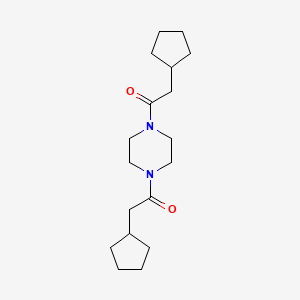

1,4-bis(cyclopentylacetyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-1-[4-(2-cyclopentylacetyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2/c21-17(13-15-5-1-2-6-15)19-9-11-20(12-10-19)18(22)14-16-7-3-4-8-16/h15-16H,1-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKOOYFQQVFICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)CC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Bis Cyclopentylacetyl Piperazine and Its Analogues

Direct N-Acylation of Piperazine (B1678402)

The most straightforward and commonly employed method for the synthesis of 1,4-bis(cyclopentylacetyl)piperazine is the direct N-acylation of piperazine. This approach involves the formation of two amide bonds by treating piperazine with a suitable cyclopentylacetic acid derivative.

Strategies Utilizing Cyclopentylacetyl Halides

A primary strategy for the N-acylation of piperazine involves the use of highly reactive cyclopentylacetyl halides, most commonly cyclopentylacetyl chloride. The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atoms of the piperazine ring attack the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the halide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction. The choice of base and solvent can significantly influence the reaction's efficiency and yield.

Table 1: Representative Reaction Conditions for N-Acylation with Cyclopentylacetyl Chloride

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Triethylamine | Dichloromethane | 0 to rt | 85-95 |

| 2 | Pyridine | Chloroform | 0 to rt | 80-90 |

| 3 | Aqueous NaOH | Schotten-Baumann | 0-5 | 75-85 |

Note: The data in this table is illustrative and based on general acylation procedures.

Optimization of Amide Bond Formation Protocols

While the use of acyl halides is effective, the optimization of amide bond formation is crucial for achieving high yields and purity, particularly in large-scale synthesis. Various coupling reagents have been developed to facilitate the reaction between a carboxylic acid (cyclopentylacetic acid) and an amine (piperazine) under milder conditions. researchgate.net

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Table 2: Effect of Different Coupling Reagents on the Synthesis of this compound

| Entry | Coupling Reagent | Additive | Solvent | Yield (%) |

| 1 | DCC | HOBt | Dichloromethane | ~90 |

| 2 | EDC | HOBt | Dimethylformamide | ~92 |

| 3 | HATU | - | Dimethylformamide | ~95 |

| 4 | T3P | - | Ethyl acetate | ~93 |

Note: This data is representative of typical amide coupling reactions.

Diastereoselective Synthesis Considerations

In the synthesis of this compound itself, diastereoselectivity is not a concern as the product is achiral. However, if a substituted piperazine with pre-existing stereocenters is used as a starting material, the introduction of the two cyclopentylacetyl groups can lead to the formation of diastereomers.

The stereochemical outcome of the acylation reaction on a chiral piperazine derivative would depend on several factors, including the nature of the substituents on the piperazine ring and the reaction conditions. While the acylation itself does not typically induce chirality, the presence of existing stereocenters can influence the conformational preferences of the product. Modern synthetic methodologies have seen significant advances in the diastereoselective synthesis of substituted piperazines, which can then be acylated. nih.govnih.govacs.org

De Novo Construction of the Piperazine Ring

An alternative to the direct acylation of a pre-formed piperazine ring is the de novo synthesis, where the piperazine ring is constructed from acyclic precursors that already contain the desired N-acyl groups. nih.govacs.org This approach offers flexibility in introducing various substituents on the piperazine ring.

Cyclization Reactions from Linear Precursors bearing Cyclopentylacetyl Units

This strategy involves the synthesis of a linear precursor, typically a disubstituted ethylenediamine (B42938) derivative, where both nitrogen atoms are already acylated with cyclopentylacetyl groups. The subsequent step is an intramolecular cyclization to form the piperazine ring.

A common approach involves the use of a linear precursor with leaving groups on the terminal carbons of the ethylene (B1197577) bridge, such as dihalides or disulfonates. The intramolecular double N-alkylation then leads to the formation of the six-membered ring.

Reductive Cyclization Approaches

Reductive cyclization is another powerful method for the de novo synthesis of the piperazine ring. nih.govnih.gov This approach often starts with precursors containing functional groups that can be reduced and cyclized in a single step or a sequence of steps.

For the synthesis of this compound, a hypothetical precursor could be a diketone or a dioxime that undergoes reductive amination and cyclization. For instance, a 1,2-dicarbonyl compound could react with a diamine precursor already bearing the cyclopentylacetyl groups, followed by reduction to form the piperazine ring. nih.gov A general approach involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines to yield substituted piperazines. nih.gov

Multicomponent Reaction Pathways to Substituted Piperazines

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. This approach offers high atom economy and operational simplicity, making it ideal for generating libraries of structurally diverse compounds. For the synthesis of substituted piperazines, several MCR strategies have been developed.

One prominent example is the Ugi four-component reaction (Ugi-4CR). Modified Ugi condensations can be employed to generate highly substituted piperazine scaffolds. nih.gov For instance, a split-Ugi reaction using piperazine as the amine component, an acid, a carbonyl compound, and an isocyanide can produce 1,4-disubstituted piperazine derivatives with significant chemical diversity. nih.gov This method is particularly valuable in drug discovery for rapidly creating libraries of potential dopamine (B1211576) receptor ligands. nih.gov The reaction proceeds through the formation of an α-amino acylamide, which can be further modified in subsequent steps. researchgate.netorgsyn.org

Another innovative MCR approach involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a piperazine precursor. rsc.org In these reactions, DABCO is activated by various reagents, such as alkyl or aryl halides, leading to the cleavage of one of its C-N bonds. rsc.orgrsc.org The resulting intermediate can then be trapped by nucleophiles in a one-pot, multicomponent fashion to yield unsymmetrically substituted piperazines. rsc.org For example, a four-component reaction using an azaarene halide, DABCO, an activated aryl halide, and a sulfur nucleophile can produce complex piperazine derivatives. rsc.org This strategy has been successfully applied to the synthesis of the analgesic drug ruzadolane. rsc.org

| Reaction Type | Components | Key Features | Product Scope | Ref. |

| Split-Ugi Reaction | Piperazine, Carboxylic Acid (e.g., Indole-2-carboxylic acid), Carbonyl (e.g., Formaldehyde), Isocyanide | Generates chemical diversity around the piperazine core; high-yielding. | 1,4-disubstituted piperazines for ligand libraries. | nih.gov |

| Ugi/Cyclization | Amino acid, Aldehyde, Isocyanide, Enol (e.g., 4-hydroxycoumarin) | Forms Ugi adduct which undergoes intramolecular cyclization. | Fused heterocyclic systems like chromenopyrazines. | nih.gov |

| DABCO-based 4-Component Reaction | DABCO, Azaarene Halide, Activated Aryl Halide, Nucleophile (e.g., Na2S) | In situ generation of a piperazine synthon from DABCO; one-pot procedure. | Unsymmetrical N,N'-disubstituted piperazines. | rsc.org |

| DABCO-based 3-Component Reaction | DABCO, Aryne Precursor, Nucleophile | Benzyne-induced ring-opening of DABCO. | N-aryl-N'-ethyl piperazine derivatives. | researchgate.net |

Advanced Synthetic Techniques and Green Chemistry Aspects

Modern synthetic chemistry emphasizes not only the creation of new molecules but also the development of efficient, selective, and environmentally benign processes. Advanced techniques such as transition-metal catalysis and continuous flow synthesis are at the forefront of this movement, providing scalable and greener alternatives to traditional methods.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of piperazine analogues, particularly N-aryl piperazines, palladium- and copper-catalyzed cross-coupling reactions are indispensable tools.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is widely used for the N-arylation of amines, including piperazine and its derivatives. acs.orguwindsor.ca This reaction allows for the coupling of N-Boc-piperazine or other protected piperazines with a wide range of aryl halides (bromides, chlorides) and triflates. acs.orgresearchgate.netmit.edu The development of sophisticated phosphine (B1218219) ligands has been crucial to the success and generality of this method, allowing reactions to proceed under mild conditions with low catalyst loadings. acs.orgnih.gov This methodology has been applied in the synthesis of numerous pharmaceutical agents. acs.orgmdpi.com

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium-based systems. acs.org Modern protocols often utilize ligands such as BINOL or N1,N2-diaryl diamines to facilitate the coupling of N-Boc-piperazine with aryl iodides and even less reactive aryl chlorides under milder conditions than traditional Ullmann reactions. researchgate.netnih.gov These copper-catalyzed systems have demonstrated broad substrate scope and functional group tolerance, making them valuable for producing key pharmaceutical intermediates like the precursor to Trazodone. researchgate.net

| Catalyst System | Coupling Partners | Conditions | Yield | Ref. |

| Pd₂(dba)₃ / DPEphos | N-Tosyl-1,2-diaminopropane + Propargyl Carbonate | CH₂Cl₂, Room Temp, 10 min | 98% | nih.gov |

| Pd₂(dba)₃ / L1 Ligand | 4-Methylimidazole + 4-Chlorobenzotrifluoride | NaOtBu, Toluene, 110 °C | 97% | mit.edu |

| CuBr / rac-BINOL | 1-Boc-piperazine + 3-Chloro-iodobenzene | K₃PO₄, DMF, 100 °C, 24 h | 65% | researchgate.net |

| CuBr / Diamine Ligand L5 | Morpholine + 1-Chloro-4-nitrobenzene | NaOMe, DMSO, 40 °C, 24 h | 94% | nih.gov |

C-H Functionalization Strategies on the Piperazine Core

Direct functionalization of carbon-hydrogen (C-H) bonds represents a major advance in synthetic efficiency, avoiding the need for pre-functionalized starting materials. For the piperazine scaffold, where substitution has traditionally been limited to the nitrogen atoms, C-H functionalization opens up new possibilities for creating structural diversity directly on the carbon backbone of the ring. beilstein-journals.org

Photoredox catalysis has emerged as a powerful strategy for the α-C–H functionalization of amines. researchgate.netnih.gov Using iridium- or organic dye-based photocatalysts, N-aryl or N-Boc protected piperazines can undergo α-arylation, α-vinylation, and α-alkylation under mild, visible-light-mediated conditions. beilstein-journals.orgmdpi.com For example, MacMillan and coworkers demonstrated the direct α-C–H arylation of N-Boc-piperazine with dicyanobenzenes using an iridium photocatalyst. encyclopedia.pub The mechanism involves single-electron transfer from the piperazine nitrogen to the excited photocatalyst, generating an amine radical cation which, after deprotonation, yields an α-amino radical that couples with the aryl partner. encyclopedia.pubnih.gov This approach provides a powerful method for accessing previously difficult-to-make C-substituted piperazines. beilstein-journals.org

Another strategy involves the de novo synthesis of C-substituted piperazines using tin-amine protocol (SnAP) reagents. mdpi.com This method involves the copper-mediated cyclization of an imine with a stannyl (B1234572) amine reagent, allowing for the introduction of a substituent at the carbon atom during the ring-forming step. mdpi.com

| Strategy | Reagents & Catalyst | Product Type | Key Features | Ref. |

| Photoredox C-H Arylation | N-Boc-piperazine, 1,4-Dicyanobenzene / Ir(ppy)₃ | α-Arylated piperazine | High-throughput discovery; direct C-H bond usage. | beilstein-journals.orgencyclopedia.pub |

| Photoredox C-H Vinylation | N-Boc-piperazine, Vinyl Sulfone / Ir(ppy)₃ | α-Vinylated piperazine | Excellent E/Z selectivity under mild conditions. | beilstein-journals.org |

| Photoredox C-H Alkylation | N-Aryl-piperazine, Michael Acceptor / Acridinium photocatalyst | α-Alkylated piperazine | Site-selective functionalization based on nitrogen electronics. | mdpi.comresearchgate.net |

| SnAP Reagent Cyclization | Aldehyde, Stannyl Amine Reagent / Copper(II) triflate | C-Substituted piperazine | Convergent de novo synthesis with C-C bond formation during cyclization. | mdpi.com |

Continuous Flow Synthesis for Scalability in Research

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. azolifesciences.comlabmanager.com The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling reactions to be run under conditions (e.g., high temperatures and pressures) that would be hazardous in large-scale batch reactors. kilolabs.compharmtech.com

This technology is highly applicable to the synthesis of piperazine derivatives. For example, a two-step continuous flow process was developed for a key intermediate of the antipsychotic drug cariprazine. nih.govproquest.com The process involved a DIBAL-H ester reduction followed by a reductive amination using a packed-bed catalyst, demonstrating the potential for integrating multiple reaction steps into a single, automated sequence. nih.govproquest.com Flow chemistry allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher productivity and consistent product quality. researchgate.netrsc.org The move from batch to flow can significantly reduce reaction times and improve yields, making it a key technology for the sustainable production of pharmaceuticals. azolifesciences.commdpi.com

| Parameter | Batch Process | Continuous Flow Process | Ref. |

| Reaction Scale | Limited by vessel size; scale-up is complex. | Scaled by run time; easily scalable. | labmanager.compharmtech.com |

| Heat Transfer | Poor; large temperature gradients can form. | Excellent; precise temperature control. | kilolabs.compharmtech.com |

| Safety | Higher risk with exothermic/hazardous reactions due to large volumes. | Inherently safer due to small reaction volumes at any given time. | kilolabs.com |

| Productivity | Downtime between batches for cleaning and setup. | Continuous operation leads to higher throughput. | azolifesciences.comlabmanager.com |

| Process Control | Less precise control over mixing and reaction time. | Precise control over residence time, mixing, and conditions. | labmanager.com |

Chemical Reactivity and Transformations of the 1,4 Bis Cyclopentylacetyl Piperazine Scaffold

Reactivity of the Amide Linkages

The amide bonds in 1,4-bis(cyclopentylacetyl)piperazine are the most prominent functional groups and exhibit characteristic reactivity. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond has a partial double bond character, which influences the molecule's conformational behavior and reactivity. nih.govresearchgate.net

The carbonyl carbons of the amide groups are electrophilic and susceptible to attack by nucleophiles, although they are less reactive than the carbonyls of ketones or aldehydes.

Reduction: The amide carbonyls can be reduced to the corresponding amines, transforming the this compound into N,N'-bis(2-cyclopentylethyl)piperazine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). The reduction of amides is a fundamental transformation in organic synthesis. nih.gov

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can, in principle, add to the amide carbonyls. However, this reaction is often complex with tertiary amides and can lead to a mixture of products, including the formation of ketones after hydrolysis or tertiary alcohols upon double addition, alongside potential side reactions involving the piperazine (B1678402) ring.

A summary of potential derivatization reactions at the amide carbonyls is presented in Table 1.

| Reaction Type | Reagent(s) | Product Type |

| Reduction | LiAlH₄, BH₃·THF | N,N'-bis(2-cyclopentylethyl)piperazine |

| Addition | Grignard Reagents (RMgX), Organolithiums (RLi) | Ketones (after hydrolysis) or Tertiary Alcohols |

This table outlines potential derivatization reactions at the amide carbonyls of this compound and the expected product types.

Under harsh reaction conditions, such as strong acid or base catalysis at elevated temperatures, the amide bonds can undergo hydrolysis, leading to the cleavage of the cyclopentylacetyl groups and the formation of piperazine and cyclopentylacetic acid. The stability of the amide bond, however, makes such ring-opening processes challenging.

Functionalization and Modification of the Piperazine Ring Carbons

While the nitrogen atoms of the parent piperazine are nucleophilic, in this compound, their lone pairs are delocalized into the adjacent carbonyl groups, rendering them non-basic and non-nucleophilic. Consequently, reactivity shifts to the carbon atoms of the piperazine ring.

The carbon atoms alpha to the nitrogen atoms are activated towards deprotonation due to the adjacent electron-withdrawing amide groups and the nitrogen atom itself. This allows for selective functionalization at these positions. mdpi.comencyclopedia.pub

α-Lithiation and Electrophilic Quench: Treatment with a strong base, such as n-butyllithium or sec-butyllithium, can lead to deprotonation at the α-positions. The resulting α-amino carbanion can then be trapped with various electrophiles, such as alkyl halides, aldehydes, or ketones, to introduce substituents at the C2 and C5 (or C3 and C6) positions of the piperazine ring.

Photoredox Catalysis: Recent advances in photoredox catalysis have enabled the C-H functionalization of N-acylpiperazines. mdpi.comencyclopedia.pub Through the generation of an α-amino radical via a single-electron transfer process, it is possible to introduce aryl or other functional groups at the alpha-positions. encyclopedia.pub

The introduction of further substituents onto the piperazine ring, beyond the alpha-positions, is more challenging and would likely require a multi-step synthetic sequence, potentially involving ring-opening and re-cyclization strategies.

Transformations of the Cyclopentylacetyl Moieties

The cyclopentylacetyl side chains also offer opportunities for chemical modification.

Functionalization of the Cyclopentyl Ring: The methylene (B1212753) group alpha to the carbonyl can be deprotonated with a suitable base (e.g., lithium diisopropylamide, LDA) to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups on the cyclopentylacetyl side chain. Furthermore, the cyclopentyl ring itself can undergo typical alkane functionalization reactions, such as free-radical halogenation, although selectivity can be an issue.

Modification of the Acetyl Group: The acetyl group can be subjected to various transformations. For example, α-halogenation followed by elimination could introduce a double bond.

A summary of potential transformations of the cyclopentylacetyl moieties is presented in Table 2.

| Moiety | Reaction Type | Reagent(s) | Potential Product |

| Cyclopentyl Ring (α-CH₂) | Enolate formation and alkylation | LDA, then R-X | α-Alkyl-cyclopentylacetyl derivative |

| Cyclopentyl Ring | Free-radical halogenation | NBS, light | Halogenated cyclopentyl derivative |

| Acetyl Group | α-Halogenation | NBS, Br₂ | α-Halo-cyclopentylacetyl derivative |

This table summarizes potential chemical transformations of the cyclopentylacetyl side chains of this compound.

Reactions Involving the Cyclopentyl Ring

The cyclopentyl group, a saturated carbocycle, is generally unreactive but can undergo specific transformations, particularly through free-radical pathways or oxidation. fiveable.mevaia.com For the this compound molecule, these reactions would functionalize the terminal alkyl portions of the structure.

A primary mode of reaction is free-radical halogenation , which occurs in the presence of a halogen (e.g., Cl₂ or Br₂) and UV light or heat. ucr.educhemguide.co.ukbyjus.com This substitution reaction would replace a hydrogen atom on one of the cyclopentyl rings with a halogen, leading to a mixture of halogenated products. chemguide.co.ukbyjus.com

Another potential transformation is oxidation . Under specific conditions using strong oxidizing agents, the methylene (CH₂) groups of the cyclopentane (B165970) ring can be oxidized to carbonyl groups, yielding ketone derivatives. researchgate.net The enzymatic cyclization and oxidation of arachidonic acid to form the cyclopentane ring in prostaglandins (B1171923) highlights the biological relevance of such oxidative transformations on this ring system. fiveable.me

| Transformation Type | Typical Reagents | Potential Product | Description |

|---|---|---|---|

| Free-Radical Halogenation | Br₂ or Cl₂, UV light (hν) | 1-(Bromo/Chloro-cyclopentylacetyl)-4-(cyclopentylacetyl)piperazine | Substitution of a hydrogen atom on the cyclopentyl ring with a halogen. ucr.educhemguide.co.uk |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 1,4-bis((oxocyclopentyl)acetyl)piperazine | Conversion of a C-H bond on the cyclopentyl ring to a carbonyl group. researchgate.net |

Chemical Modifications at the Acyl Group

The tertiary amide linkages in this compound are robust but susceptible to several key chemical modifications.

Reduction to Amines: The most significant transformation of the acyl group is its reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the two tertiary amide carbonyl groups completely to methylene groups. chemistrysteps.comorgosolver.commasterorganicchemistry.commasterorganicchemistry.comjove.com This reaction would convert this compound into 1,4-bis(2-cyclopentylethyl)piperazine, transforming the amide functionalities into more flexible and basic tertiary amine linkages. masterorganicchemistry.com

α-Alkylation: The carbon atoms adjacent to the amide carbonyls (α-carbons) possess acidic protons. Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) can generate an enolate. libretexts.org This nucleophilic enolate can then react with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond, thus achieving α-alkylation. acs.orgresearchgate.netnih.gov This allows for the introduction of additional substituents onto the acyl chain.

Amide Hydrolysis: While amides are generally stable, the amide bonds can be cleaved under harsh conditions. nih.gov This hydrolysis, typically requiring strong acid or base and elevated temperatures, would break the molecule into its constituent parts: piperazine and two equivalents of cyclopentylacetic acid.

| Transformation Type | Typical Reagents | Expected Product | Description |

|---|---|---|---|

| Amide Reduction | 1) LiAlH₄; 2) H₂O | 1,4-bis(2-cyclopentylethyl)piperazine | Complete reduction of both carbonyl groups to methylene (CH₂) groups. chemistrysteps.commasterorganicchemistry.com |

| α-Alkylation | 1) LDA; 2) R-X (Alkyl Halide) | 1,4-bis((1-alkyl-cyclopentyl)acetyl)piperazine | Formation of a C-C bond at the carbon adjacent to the carbonyl. libretexts.org |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | Piperazine and Cyclopentylacetic acid | Cleavage of the N-acyl bonds to regenerate the parent amine and carboxylic acid. nih.gov |

Conformational Analysis and Stereochemical Implications

The three-dimensional structure and dynamic behavior of this compound are complex, arising from two primary conformational phenomena: the restricted rotation of the amide bonds and the conformational flexibility of the piperazine ring itself. nih.govrsc.org

Dynamic Conformational Behavior of N,N'-Diacylated Piperazines

N-acylated piperazines exhibit a complex conformational landscape due to two distinct, NMR-observable dynamic processes. nih.govnih.govresearchgate.net

Amide Bond Rotation: The nitrogen lone pair delocalizes into the adjacent carbonyl group, imparting partial double-bond character to the N-C(O) bond. stackexchange.comnih.gov This restricts free rotation around this bond, leading to the existence of distinct rotational isomers (rotamers). acs.orgnih.govnsf.govrsc.org The energy barrier for this rotation in symmetrically N,N'-diacylated piperazines is significant, with activation energies (ΔG‡) typically ranging from 56 to 80 kJ mol⁻¹. nih.govrsc.org

Piperazine Ring Inversion: Like cyclohexane, the piperazine ring predominantly adopts a chair conformation. nih.gov This chair can undergo a ring inversion process, interconverting axial and equatorial protons. scribd.com This process also has a considerable energy barrier, which is often lower than that of the amide bond rotation. nih.govrsc.org The presence of electron-withdrawing acyl groups on the nitrogen atoms can influence the ring's geometry and the energy barrier to inversion. rsc.org

Temperature-dependent NMR spectroscopy is a key technique for studying these dynamic processes. nih.govnih.gov As the temperature is lowered, the rapid interconversion of conformers on the NMR timescale slows down, leading to the observation of distinct signals for protons that were equivalent at higher temperatures. nih.gov The temperature at which these distinct signals merge into a single averaged signal is known as the coalescence point, which can be used to calculate the free energy of activation (ΔG‡) for the specific conformational change. nih.gov

| Compound | Solvent | Process | Coalescence Temp. (K) | ΔG‡ (kJ mol⁻¹) |

|---|---|---|---|---|

| 1,4-dibenzoylpiperazine | DMSO-d₆ | Amide Rotation | 328 | 68.2 |

| Ring Inversion | 293 | 61.5 | ||

| 1,4-bis(4-methoxybenzoyl)piperazine | DMSO-d₆ | Amide Rotation | 323 | 67.0 |

| Ring Inversion | 293 | 61.4 | ||

| 1,4-bis(4-nitrobenzoyl)piperazine | DMSO-d₆ | Amide Rotation | 333 | 69.6 |

| Ring Inversion | 298 | 62.7 |

Influence of Cyclopentylacetyl Substituents on Ring Conformation

The specific nature of the cyclopentylacetyl substituents has a direct impact on the conformational preferences of the piperazine ring. The acylation of the nitrogen atoms leads to an increase in their sp² hybridization character, resulting in a flattening of the geometry around the nitrogens. nih.gov

The primary influence of the cyclopentylacetyl groups is steric. These substituents are bulky and flexible, and they will preferentially occupy positions that minimize steric hindrance. In the favored chair conformation of the piperazine ring, the large cyclopentylacetyl groups are expected to orient themselves in a pseudo-equatorial fashion to avoid unfavorable 1,3-diaxial interactions with the axial protons on the ring. scribd.com While the piperazine ring in some constrained macrocycles can be forced into a higher-energy boat conformation, the chair form is thermodynamically favored in simple systems. nih.gov

Computational and Theoretical Studies of 1,4 Bis Cyclopentylacetyl Piperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic nature of a molecule. For 1,4-bis(cyclopentylacetyl)piperazine, DFT methods, such as using the B3LYP functional with a 6-31G+(d,p) basis set, would be employed to determine its optimized geometry and electronic properties. researchgate.net

These calculations can predict key parameters that govern the molecule's reactivity and intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests lower chemical reactivity and higher kinetic stability. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. For this compound, the MEP would likely show electronegative regions concentrated around the carbonyl oxygen atoms of the acetyl groups, indicating their propensity to act as hydrogen bond acceptors. The nitrogen atoms of the piperazine (B1678402) ring, being tertiary amides, would have their lone pair electrons delocalized into the carbonyl system, reducing their basicity compared to a simple piperazine. nih.gov Reactivity descriptors such as electrophilicity and nucleophilicity indices can also be derived from these calculations, providing a quantitative measure of the molecule's potential to react with other chemical species. researchgate.net

Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents illustrative data that would be expected from DFT calculations.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

| Dipole Moment | ~2.5 D | Measures overall polarity |

Molecular Dynamics Simulations for Conformational Sampling

The biological activity of a molecule is intimately linked to its three-dimensional conformation. This compound possesses significant conformational flexibility arising from three main sources: the piperazine ring puckering, rotation around the amide C-N bonds, and the orientation of the cyclopentyl groups. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time. uib.nomanchester.ac.uk

An MD simulation would model the molecule in a simulated physiological environment (e.g., in a box of water molecules at 310 K) to observe its dynamic behavior. The piperazine ring typically adopts a chair conformation, which is energetically more stable than boat or twist-boat forms. nih.gov However, ring inversion between the two possible chair conformations is a key dynamic process. Additionally, the amide bonds exhibit partial double-bond character, leading to a significant energy barrier for rotation. This restricted rotation can result in distinct cis and trans conformers with respect to the carbonyl group and the piperazine ring, although the trans conformation is generally favored. nih.govrcsi.com

By running simulations for tens to hundreds of nanoseconds, it is possible to sample the various accessible conformations and construct a free energy landscape. This map reveals the most stable (lowest energy) conformations and the energy barriers separating them. researchgate.net For this compound, the simulations would likely show a preference for a di-equatorial orientation of the cyclopentylacetyl side chains in the dominant chair conformation of the piperazine ring to minimize steric hindrance.

Table 2: Illustrative Conformational Analysis of this compound from MD Simulations This table presents a simplified, hypothetical summary of potential conformational states.

| Conformation Feature | Description | Relative Population | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Piperazine Ring | Chair > Twist-Boat > Boat | >95% | ~10-12 (Chair Inversion) |

| Amide Bond | Trans > Cis | >99% | ~15-20 (C-N Rotation) |

Molecular Docking Studies for Receptor and Enzyme Interaction Prediction (In Silico Mechanistic)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This technique is instrumental in hypothesis-driven drug discovery for predicting how a molecule like this compound might interact with a specific biological target.

The process involves preparing a three-dimensional structure of the target protein and defining a binding site. The conformers of this compound, often generated from MD simulations or other conformational search methods, are then systematically placed within this site. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating a more favorable interaction. pharmaceuticaljournal.net

For this compound, the two carbonyl oxygen atoms could serve as key hydrogen bond acceptors, interacting with donor residues like arginine, lysine, or serine in a protein's active site. The bulky and hydrophobic cyclopentyl groups could fit into lipophilic pockets, forming van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine. The central piperazine ring acts as a rigid scaffold, positioning the two side chains for optimal interaction with the binding site. Docking studies can thus provide a detailed, atom-level hypothesis of the binding mode, which can explain the structure-activity relationship and guide the design of more potent analogs. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound This table illustrates the type of output from a molecular docking study against a hypothetical protein kinase.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | Predicts strong binding interaction |

| Hydrogen Bonds | O (carbonyl) with Lysine (backbone NH) | Key anchoring interaction |

| O (carbonyl) with Serine (sidechain OH) | Specific polar contact |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight (In Silico Focused)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR study on this compound would involve designing and synthesizing a library of analogs and testing their biological activity against a specific target.

The analogs could feature variations in the cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or modifications to the piperazine ring or acetyl linker. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size (e.g., molecular weight), lipophilicity (logP), and electronic features (e.g., partial charges, dipole moment). nih.govmdpi.com

Using statistical methods like multiple linear regression (MLR), a QSAR model is generated that correlates a combination of these descriptors with the observed biological activity (e.g., IC50). A statistically robust QSAR model can offer mechanistic insights by highlighting which molecular properties are most important for activity. researchgate.net For instance, the model might reveal that increased lipophilicity of the side chains enhances activity, suggesting the importance of hydrophobic interactions in the binding pocket. The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 4: Example Dataset for a QSAR Model of 1,4-Bis(cycloalkylacetyl)piperazine Analogs This table shows a hypothetical set of data used to build a QSAR model.

| Compound Analog | Cycloalkyl Group | cLogP (Descriptor) | Polar Surface Area (Descriptor) | Hypothetical pIC50 (Activity) |

|---|---|---|---|---|

| 1 | Cyclopentyl | 3.5 | 58 Ų | 7.2 |

| 2 | Cyclobutyl | 2.9 | 58 Ų | 6.8 |

| 3 | Cyclohexyl | 4.1 | 58 Ų | 7.5 |

| 4 | Phenyl | 3.8 | 58 Ų | 6.5 |

Exploration of Molecular Interactions for Mechanistic Understanding Non Clinical Focus

Enzyme Inhibition Studies: Mechanistic Investigations (In Vitro)

No publicly available studies have detailed the kinetic characterization of 1,4-bis(cyclopentylacetyl)piperazine with any specific enzyme. Therefore, data regarding its inhibitory constants (K_i), half-maximal inhibitory concentration (IC₅₀), or the type of inhibition (e.g., competitive, non-competitive, uncompetitive) are not available.

Without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or computational molecular docking studies, the binding mode of this compound at the active or allosteric sites of any enzyme has not been elucidated.

Receptor Binding Profiling: Molecular Level Analysis (In Vitro)

There are no available reports on the binding affinity of this compound to any specific receptors. Consequently, data on its dissociation constant (K_d), selectivity for receptor subtypes, or its functional activity as an agonist, antagonist, or inverse agonist are unknown.

No research has been published to suggest that this compound acts as an allosteric modulator of any receptor. The mechanisms by which it might influence the binding or efficacy of an orthosteric ligand have not been investigated.

Application as Research Probes in Chemical Biology

The potential of this compound as a chemical probe for studying biological systems has not been explored in any published research. For a compound to be considered a useful chemical probe, it typically requires well-characterized potency, selectivity, and a known mechanism of action, none of which are currently documented for this specific molecule.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research or data could be found for the chemical compound This compound . Consequently, it is not possible to provide an article on the "Exploration of Molecular Interactions for Mechanistic Understanding" for this particular compound as requested.

The performed searches for the synthesis of labeled analogues, its utility in in vitro target identification and validation, and general mechanistic studies yielded no results for this specific molecule. This suggests that "this compound" is likely not a compound that has been the subject of published scientific investigation or, if it has, the information is not available in the public domain.

While general methodologies exist for the design and synthesis of labeled analogues of piperazine (B1678402) derivatives and their subsequent use in target identification, applying these concepts to a compound with no existing research data would be purely speculative and would not meet the requirement for scientifically accurate content based on diverse sources.

Therefore, the requested article with its specific outline and data tables cannot be generated.

Future Research Directions for 1,4 Bis Cyclopentylacetyl Piperazine

Development of Asymmetric Synthetic Routes

The synthesis of piperazine-containing drugs and materials has evolved significantly, with many modern methods focusing on creating structurally diverse and stereochemically defined products. mdpi.comorganic-chemistry.org However, the carbon atoms of the piperazine (B1678402) ring itself are often unsubstituted, limiting the structural diversity available for applications in medicinal chemistry. mdpi.com A primary future objective for 1,4-bis(cyclopentylacetyl)piperazine would be the development of synthetic routes to chiral variants.

Current strategies for producing chiral piperazines, which could be adapted for this target, include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. Methods such as the iridium-catalyzed synthesis of C-substituted piperazines from imines or the asymmetric hydrogenation of 1,4-diketones to produce chiral diols could be explored to create enantiomerically pure piperazine precursors. acs.orgrsc.org

Starting from Chiral Pools: A well-established method involves using readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core. This approach ensures that the final product has a defined stereochemistry. researchgate.net

Photoredox Catalysis: Recent advances have demonstrated the use of organic photoredox catalysis to create diverse C-substituted piperazines under mild conditions, circumventing the need for pre-functionalized substrates. nih.gov This programmable approach could be adapted to introduce chirality into the piperazine core before or during the acylation step.

The successful development of such asymmetric syntheses would yield enantiopure C-substituted and N-substituted analogues of this compound, opening the door to stereospecific applications in catalysis and as probes for biological systems.

Advanced Spectroscopic Techniques for Detailed Mechanistic Elucidation

The biological and material properties of piperazine derivatives are intrinsically linked to their three-dimensional structure and conformational dynamics. The 1,4-diacylpiperazine structure is particularly complex due to the interplay between the piperazine ring inversion (which typically exists in a chair conformation) and the restricted rotation around the two nitrogen-carbonyl (N-C=O) amide bonds. rsc.org

Future research should employ a suite of advanced spectroscopic and computational methods to fully characterize the conformational landscape of this compound.

| Technique | Information Yielded for this compound | Reference |

| Variable-Temperature NMR (VT-NMR) | Determination of the energy barriers for both piperazine ring inversion and amide bond rotation. This would quantify the conformational flexibility of the molecule. | rsc.org |

| 2D NMR (NOESY/ROESY) | Elucidation of the preferred conformation (e.g., chair vs. twist-boat) and the spatial relationship between the cyclopentyl groups and the piperazine ring. | nih.gov |

| Density Functional Theory (DFT) | Computational modeling to predict stable conformers, calculate energy differences between them, and simulate spectroscopic data (NMR, IR) to support experimental findings. | benthamdirect.comdntb.gov.ua |

| Ultrafast Spectroscopy | Probing the dynamics of conformational changes on the picosecond timescale following electronic excitation, revealing how the molecule navigates its potential energy surface. | rsc.org |

A thorough understanding gained from these techniques would be crucial for designing molecules with specific shapes and dynamic properties for applications in materials science or as ligands that must fit precisely into a protein's binding pocket. nih.gov

Integration with High-Throughput Screening for Novel Chemical Probes

The piperazine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govnih.gov This makes piperazine-based compounds excellent candidates for inclusion in chemical libraries used for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds to identify "hits" with a desired biological activity. wellcomeopenresearch.org

This compound could serve as a foundational molecule in a "design, synthesize, test" cycle for discovering new chemical probes. Future work could involve:

Library Synthesis: Creating a focused library of compounds based on the this compound scaffold. Diversity could be introduced by modifying the cyclopentyl groups or by synthesizing chiral analogues as described in section 6.1.

HTS Campaigns: Screening this library against a wide range of biological targets, such as enzymes or receptors, to identify novel inhibitors or modulators. wellcomeopenresearch.orgacs.org

Structure-Activity Relationship (SAR) Studies: Using the screening data to understand how small changes in the chemical structure affect biological activity, guiding the design of more potent and selective compounds.

This approach leverages the robust and versatile nature of the piperazine core to efficiently explore chemical space and identify molecules with potential therapeutic or research applications. researchgate.net

Exploration of its Role as a Scaffolding Element for Diverse Research Applications in Materials Science or Catalysis

Beyond biological applications, the piperazine scaffold is increasingly used in materials science and catalysis. rsc.org The rigid, well-defined geometry of the piperazine ring makes it an excellent building block, or "scaffolding element," for constructing larger, functional architectures.

Future research on this compound in this context could focus on:

Ligand Development for Catalysis: The two nitrogen atoms of the piperazine core and the carbonyl oxygen atoms of the acyl groups can act as coordination sites for metal ions. By binding to a metal center, the molecule could function as a ligand, influencing the metal's catalytic activity and selectivity. rsc.orgwikipedia.org The cyclopentyl groups provide steric bulk that could be tuned to create specific reaction pockets.

Monomers for Advanced Polymers: The molecule could potentially be used as a monomer to synthesize novel polyamides or other polymers. The rigidity of the piperazine core combined with the more flexible cyclopentylacetyl chains could result in materials with unique thermal and mechanical properties.

Building Blocks for Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions linked by organic molecules. The defined structure and potential coordination sites of this compound make it a candidate for use as an organic linker to create new MOFs with tailored pore sizes and chemical functionalities for applications in gas storage or separation. rsc.org

Exploring these avenues would expand the utility of this compound beyond the traditional realm of medicinal chemistry into the design of functional materials and novel catalytic systems.

Q & A

Q. What are the recommended synthetic routes for 1,4-bis(cyclopentylacetyl)piperazine, and how do reaction conditions influence yield?

The synthesis of bis-substituted piperazines typically involves acylation of the piperazine core. For example, chloroacetyl derivatives are synthesized by reacting piperazine with chloroacetyl chloride in the presence of a base like triethylamine . Similarly, cyclopentylacetyl groups can be introduced via nucleophilic substitution or acylation reactions. Reaction conditions such as temperature (e.g., room temperature for Schiff base formation ), solvent polarity, and catalyst choice (e.g., maghnite-H⁺ for green synthesis ) critically affect yield. Optimize stoichiometry (1:2 molar ratio for bis-substitution) and use inert atmospheres to prevent side reactions.

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- X-ray crystallography : Resolve molecular conformation and bond angles (e.g., torsion angles in bis-benzylpiperazine derivatives ).

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., cyclopentyl methylene protons at δ 1.5–2.0 ppm) and confirms symmetry.

- IR spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹ for acetyl groups) .

- Elemental analysis : Validate purity (>95% for pharmacological studies).

Q. How can researchers assess the purity of this compound, and what are common contaminants?

Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 220–260 nm. Common contaminants include mono-substituted piperazine (incomplete acylation) or hydrolysis byproducts (e.g., free cyclopentylacetic acid). Recrystallization in ethanol or methanol improves purity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of bis-acetylpiperazine derivatives?

Substituent position and electronic properties dictate activity. Electron-withdrawing groups (EWGs) like chloro or nitro enhance binding to targets (e.g., DPP-IV inhibition ). Ortho/para substitutions on aromatic rings improve steric fit in enzyme active sites, while meta positions reduce activity . For DNA-interactive derivatives, chloro and nitro groups facilitate π-alkyl and hydrogen bonding with nucleic acids (e.g., ΔG = -7.5 kcal/mol in docking studies ).

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Spartan06 to predict binding modes. For DNA targets, prioritize minor groove binding (e.g., interactions with DG4 and DA6 bases ).

- Conformational analysis : AM1 or DFT methods identify low-energy conformers for docking .

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

Q. How should researchers resolve contradictions in activity data between in vitro and in silico studies?

- Validate assays : Ensure consistent enzyme concentrations (e.g., DPP-IV at 0.1–1.0 nM ) and buffer conditions (pH 7.4).

- Re-evaluate docking parameters : Adjust protonation states of ligands and account for solvation effects.

- Cross-reference structural data : Compare crystallographic bond lengths (e.g., C=O at 1.21 Å ) with computed geometries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.